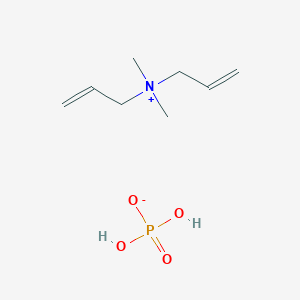![molecular formula C12H8Cl2N6 B12545059 1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- CAS No. 669073-90-9](/img/structure/B12545059.png)
1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5. The compound also features two chlorine atoms at positions 4 and 6, and an amine group at position 2. Additionally, it has a phenyl group substituted with a pyrazole ring at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 2-(1H-pyrazol-1-yl)aniline.
Substitution Reaction: The first step involves the substitution of one chlorine atom in cyanuric chloride with the amine group of 2-(1H-pyrazol-1-yl)aniline.
Reaction Conditions: The reaction mixture is typically heated to a temperature range of 70-80°C to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields. Microwave-assisted synthesis can significantly reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Scientific Research Applications
1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-: This compound has an ethyl group instead of the pyrazole-substituted phenyl group.
1,3,5-Triazin-2-amine, 4,6-dichloro-N-morpholino-: This compound features a morpholine ring instead of the pyrazole-substituted phenyl group.
Uniqueness
1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]- is unique due to the presence of the pyrazole-substituted phenyl group, which imparts distinct chemical and biological properties. This substitution enhances its antimicrobial activity and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
669073-90-9 |
|---|---|
Molecular Formula |
C12H8Cl2N6 |
Molecular Weight |
307.14 g/mol |
IUPAC Name |
4,6-dichloro-N-(2-pyrazol-1-ylphenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H8Cl2N6/c13-10-17-11(14)19-12(18-10)16-8-4-1-2-5-9(8)20-7-3-6-15-20/h1-7H,(H,16,17,18,19) |
InChI Key |
XHACTZWZEXXEHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)N3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester](/img/structure/B12544996.png)
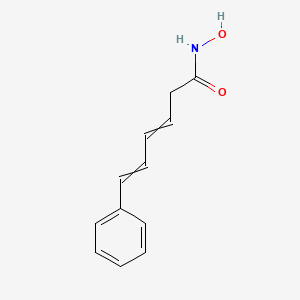


![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)
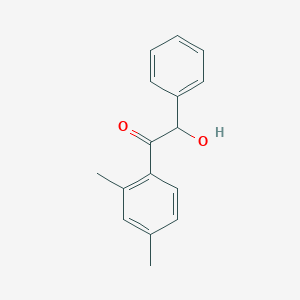



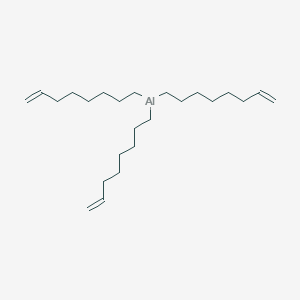
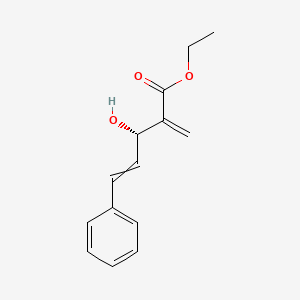
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)
